4-(3-Nitrophenyl)morpholin-3-one
Overview
Description
4-(3-Nitrophenyl)morpholin-3-one is a nitro compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by a morpholine ring substituted with a nitrophenyl group at the 4-position and a ketone group at the 3-position. It has been studied for its magnetic properties and its use in advanced imaging techniques such as magnetic resonance imaging (MRI) and X-ray crystallography .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)morpholin-3-one typically involves the condensation of 4-chloro nitrobenzene with morpholine, followed by oxidation. One efficient method involves the acid-catalyzed selective oxidation of 4-(3-Nitrophenyl)morpholine using sodium chlorite as the sole oxidant. This process yields the desired compound with high efficiency and does not require high-cost materials or column purification .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of inexpensive reagents like sodium chlorite and the avoidance of complex purification steps make this method economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrophenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium chlorite is commonly used as an oxidant.
Reduction: Aqueous hydrazine and iron (III) catalysts are used for the reduction of the nitro group.
Substitution: Various nucleophiles can be used to substitute the nitro group.
Major Products Formed
4-(3-Aminophenyl)morpholin-3-one: Formed by the reduction of the nitro group.
4-(3-Hydroxyphenyl)morpholin-3-one: Formed by the reduction of the ketone group.
Scientific Research Applications
4-(3-Nitrophenyl)morpholin-3-one has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various morpholine-based pharmaceuticals.
Biology: Studied for its potential use in imaging techniques like MRI and X-ray crystallography.
Medicine: Investigated for its role in the synthesis of nanowires for biomedical applications.
Industry: Utilized in the preparation of advanced materials and nanowires
Mechanism of Action
The mechanism of action of 4-(3-Nitrophenyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The morpholine ring provides stability and enhances the compound’s ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Nitrophenyl)morpholin-3-one
- 4-(2-Nitrophenyl)morpholin-3-one
- 4-(4-Aminophenyl)morpholin-3-one
Uniqueness
4-(3-Nitrophenyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-(3-nitrophenyl)morpholin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10-7-16-5-4-11(10)8-2-1-3-9(6-8)12(14)15/h1-3,6H,4-5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYPJPFTRGWDID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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